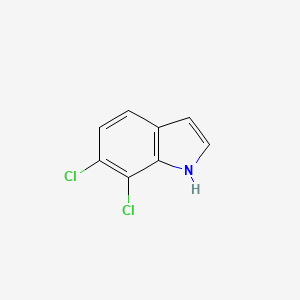

6,7-Dichloro-1H-indole

説明

General Overview of Indole (B1671886) Scaffolds in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, stands as a cornerstone in the landscape of chemical research. wisdomlib.org This privileged scaffold is not only prevalent in a vast array of natural products and bioactive molecules but also serves as a versatile building block in synthetic and medicinal chemistry. researchgate.netnih.gov Its unique electronic properties and the reactivity of the pyrrole ring allow for diverse chemical modifications, making it an attractive framework for the design and synthesis of novel compounds with a wide spectrum of applications. mdpi.com

Significance of Indole Derivatives in Drug Discovery and Medicinal Chemistry

Indole derivatives are of paramount importance in the field of drug discovery and medicinal chemistry, a fact underscored by the numerous indole-containing drugs approved for clinical use. researchgate.netmdpi.com The indole scaffold's ability to mimic the structure of various protein components allows it to interact with a multitude of biological targets, including enzymes and receptors. researchgate.net This versatility has led to the development of indole-based drugs with a wide range of therapeutic applications, such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. researchgate.netmdpi.com The ongoing exploration of indole derivatives continues to be a significant focus for synthetic chemists aiming to develop new and more effective pharmaceuticals. researchgate.netijpsr.com

Role of Indole Nucleus in Biologically Active Compounds

The indole nucleus is a fundamental structural motif in a plethora of biologically active compounds. wisdomlib.org It is the core of the essential amino acid tryptophan, which serves as a precursor to many vital biomolecules, including neurotransmitters like serotonin. bohrium.com The inherent ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, contributes to its significant role in the binding of molecules to biological targets. researchgate.net This has resulted in the discovery of numerous natural and synthetic indole derivatives with potent biological activities, including alkaloids with pharmacological effects and compounds that inhibit crucial cellular processes like tubulin polymerization. bohrium.com

Specific Research Context of 6,7-Dichloro-1H-indole

Distinction of this compound from Isomeric Dichloroindoles

This compound is a specific isomer within the broader class of dichloroindoles. The defining characteristic of this compound is the substitution of chlorine atoms at positions 6 and 7 of the indole ring. nih.gov This precise substitution pattern differentiates it from other dichloroindole isomers, such as 2,3-dichloro-1H-indole or 4,6-dichloro-1H-indole, where the chlorine atoms are located at different positions on the indole scaffold. ttuhsc.edu The specific placement of the chlorine atoms in this compound influences its electronic properties, reactivity, and ultimately its utility in chemical synthesis and its biological activity. For instance, the starting materials and synthetic routes for creating these different isomers vary, with specific precursors like differently substituted aryl hydrazines being used to achieve the desired regiochemistry. nih.govnih.gov

Focus on Academic and Research Utility

The primary application of this compound lies within the realm of academic and research settings. It serves as a valuable building block and intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemsrc.com For example, it has been used in the development of compounds targeting parasitic diseases and as a precursor for creating novel kinase inhibitors. google.commdpi.com Its derivatives have been investigated for their potential as activators of potassium channels and in the synthesis of compounds with potential anticancer and antimicrobial properties. nih.gov The focus of research on this compound and its derivatives is on exploring their chemical reactivity and biological activities to pave the way for the discovery of new lead compounds in drug development.

Structure

3D Structure

特性

IUPAC Name |

6,7-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHWAXCLSNQVAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483512 | |

| Record name | 6,7-DICHLORO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57817-08-0 | |

| Record name | 6,7-DICHLORO-1H-INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 6,7 Dichloro 1h Indole

Established Synthetic Routes to the 6,7-Dichloro-1H-indole Core

The synthesis of the this compound nucleus can be achieved through several established routes, ranging from classical multi-step approaches to more modern and environmentally conscious methods.

Specific Reaction Protocols for Indole (B1671886) Ring Formation (e.g., Bartoli Indole Synthesis for Dichloroindoles)

The Bartoli indole synthesis is a powerful and direct method for the preparation of 7-substituted indoles, making it particularly well-suited for the synthesis of 6,7-disubstituted indoles like this compound. wikipedia.orgjk-sci.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgjk-sci.comname-reaction.com For the synthesis of this compound, the starting material would be 1,2-dichloro-3-nitrobenzene.

The reaction typically requires three equivalents of the vinyl Grignard reagent to proceed to completion. wikipedia.orgjk-sci.com The presence of a substituent at the ortho position to the nitro group is crucial for the success of the reaction, with bulkier substituents often leading to higher yields. wikipedia.orgjk-sci.com The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement, cyclization, and subsequent aromatization to furnish the indole ring. name-reaction.comquimicaorganica.org

Table 1: Key Features of the Bartoli Indole Synthesis

| Feature | Description |

| Starting Material | ortho-Substituted nitroarene (e.g., 1,2-dichloro-3-nitrobenzene) |

| Reagent | Vinyl Grignard reagent (typically 3 equivalents) |

| Key Transformation | Formation of the indole ring in a single step |

| Scope | Particularly effective for the synthesis of 7-substituted indoles |

Environmentally Benign Synthesis Approaches (Green Chemistry)

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. For indole synthesis, this includes the use of greener solvents, catalysts, and reaction conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.

Furthermore, the development of one-pot and multicomponent reactions for indole synthesis aligns with the principles of green chemistry by minimizing waste and improving atom economy. While specific green protocols for this compound are not extensively documented, general green methods for indole synthesis can likely be adapted. These may include solid-phase synthesis, the use of ionic liquids as recyclable reaction media, and catalytic reactions that avoid the use of stoichiometric and often toxic reagents.

Functionalization and Derivatization Strategies

The inherent reactivity of the indole ring, coupled with the presence of the chloro substituents, offers a multitude of possibilities for the functionalization and derivatization of this compound.

Regioselective Substitution and Post-Synthetic Modification

The indole nucleus has several positions amenable to electrophilic substitution, with the C3 position being the most nucleophilic and typically the most reactive. However, achieving regioselective functionalization at other positions, particularly on the benzene (B151609) ring, can be challenging. For this compound, the electronic influence of the chlorine atoms will affect the reactivity of the C4 and C5 positions.

Directed metalation strategies, where a directing group on the indole nitrogen guides a metalating agent to a specific C-H bond, have proven to be a powerful tool for achieving regioselective functionalization. This allows for the introduction of a wide range of electrophiles at positions that are not readily accessible through classical electrophilic substitution. While direct C-H functionalization of the benzenoid core of indoles can be challenging due to the higher reactivity of the pyrrole (B145914) ring, various strategies have been developed to achieve this. nih.gov For instance, functionalization at the C7 position can be achieved through methods such as palladium-catalyzed acylation of the corresponding indoline (B122111) followed by oxidation. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the C6 and C7 positions of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed cross-coupling reactions that can be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dichloroindole with a boronic acid or ester to form a C-C bond. This is a versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C6 and/or C7 positions.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the dichloroindole with an amine. This is a key method for the synthesis of arylamine derivatives.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the dichloroindole and a terminal alkyne, providing access to alkynyl-substituted indoles.

The regioselectivity of these cross-coupling reactions can often be controlled by carefully selecting the reaction conditions, ligands, and the nature of the coupling partners. For instance, in dihaloarenes, the reaction often proceeds preferentially at the more reactive halogen position.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of Dihaloindoles

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C | Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine ligands |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃ / Buchwald or Hartwig ligands |

| Sonogashira Coupling | Terminal alkyne | C-C | PdCl₂(PPh₃)₂ / CuI |

These advanced synthetic and functionalization methodologies provide a robust toolkit for chemists to access a wide array of novel this compound derivatives for various applications. The continued development of more efficient, selective, and sustainable methods will undoubtedly further expand the chemical space accessible from this important heterocyclic scaffold.

Lithium-Chlorine Exchange Reactions

Lithium-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of dihalogenated indoles, the regioselectivity of this exchange is of paramount importance. While direct experimental data on the lithium-chlorine exchange of this compound is not extensively documented in the reviewed literature, the principles of directed ortho-lithiation and the known reactivity patterns of similar substrates provide a strong basis for predicting its behavior.

The nitrogen atom of the indole ring, particularly after N-protection with a suitable directing group like pivaloyl (Piv) or tert-butoxycarbonyl (Boc), can direct lithiation to the C7 position. This is due to the coordination of the organolithium reagent with the heteroatom of the directing group, bringing the base in proximity to the C7-H bond. However, in the case of this compound, the C7 position is occupied by a chlorine atom. The relative rates of proton abstraction versus halogen-metal exchange are critical. Generally, lithium-halogen exchange is faster for heavier halogens (I > Br > Cl).

For this compound, a selective lithium-chlorine exchange at the C7 position would be challenging but potentially achievable under carefully controlled conditions, likely requiring a strong alkyllithium reagent such as tert-butyllithium (B1211817) at low temperatures. The resulting 7-lithio-6-chloro-1H-indole intermediate would be a valuable synthon for the introduction of various electrophiles at the C7 position, leading to a range of 7-substituted-6-chloroindoles. The selectivity of the exchange would be influenced by the nature of the N-protecting group and the reaction conditions. For instance, the use of a directing group that strongly coordinates lithium would favor lithiation at the adjacent C7 position.

Mannich Reactions and Vilsmeier-Haack Formylation in Indole Chemistry

The C3 position of the indole nucleus is highly nucleophilic and readily undergoes electrophilic substitution reactions. The Mannich and Vilsmeier-Haack reactions are classic examples of such transformations that are widely applied to the indole scaffold.

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, indole), formaldehyde, and a secondary amine, typically in an acidic medium. This reaction introduces an aminomethyl group at the C3 position of the indole. For this compound, the reaction is expected to proceed to afford the corresponding 3-(dialkylaminomethyl)-6,7-dichloro-1H-indole, commonly known as a gramine (B1672134) derivative. The electron-withdrawing nature of the two chlorine atoms on the benzene ring may slightly decrease the nucleophilicity of the indole C3 position, potentially requiring slightly harsher reaction conditions compared to unsubstituted indole. These gramine derivatives are versatile intermediates, as the dialkylamino group can act as a leaving group in subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at the C3-methyl position.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), acts as the electrophile. The reaction with indole occurs regioselectively at the C3 position to yield indole-3-carboxaldehyde. In the case of this compound, Vilsmeier-Haack formylation is anticipated to produce this compound-3-carboxaldehyde. This aldehyde is a key precursor for the synthesis of a wide range of more complex indole derivatives, including tryptamines and other biologically active molecules.

| Reaction | Reagents | Product |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 3-(Dimethylaminomethyl)-6,7-dichloro-1H-indole |

| Vilsmeier-Haack Reaction | POCl₃, DMF | This compound-3-carboxaldehyde |

Synthesis of Indole-2-carboxamide Derivatives

Indole-2-carboxamides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these derivatives typically involves the coupling of an indole-2-carboxylic acid with a desired amine.

The general synthetic route to N-substituted this compound-2-carboxamides commences with the corresponding this compound-2-carboxylic acid. This carboxylic acid can be activated for amide bond formation using a variety of standard coupling reagents. A common method involves converting the carboxylic acid to its acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the appropriate primary or secondary amine in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the desired N-substituted indole-2-carboxamide. researchgate.net

Alternatively, direct amide coupling can be achieved using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These methods are often preferred due to their milder reaction conditions and broader functional group tolerance. nih.gov

Table of Synthesized Indole-2-carboxamide Derivatives

| Starting Material | Amine | Coupling Method | Product |

|---|---|---|---|

| This compound-2-carboxylic acid | Substituted Aniline (B41778) | SOCl₂, then amine/pyridine | N-(substituted phenyl)-6,7-dichloro-1H-indole-2-carboxamide |

Synthesis of Related Dichloroindole Derivatives

This compound-2,3-dione (Isatin) and its Oxime Derivatives

This compound-2,3-dione, also known as 6,7-dichloroisatin, is a valuable synthetic intermediate. The synthesis of isatins can be achieved through various methods, with the Sandmeyer isonitrosoacetanilide synthesis being a classical approach. wright.edu This method involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid to yield the isatin (B1672199). wright.edu For the synthesis of 6,7-dichloroisatin, the starting material would be 2,3-dichloroaniline.

An alternative approach involves the direct oxidation of the corresponding indole. While specific conditions for the oxidation of this compound to its corresponding isatin were not detailed in the provided search results, this transformation is a common strategy in indole chemistry.

The resulting 6,7-dichloroisatin can be further functionalized. A key reaction is the formation of oxime derivatives. Treatment of 6,7-dichloroisatin with hydroxylamine hydrochloride in the presence of a base leads to the formation of the corresponding 6,7-dichloroisatin-3-oxime. It has been noted that the formation of isatin oximes can sometimes occur as a side product during the synthesis of isatins if hydroxylamine is present in the reaction mixture. uobaghdad.edu.iq

Synthetic Scheme for 6,7-Dichloroisatin and its Oxime

| Reactant | Reagents | Product |

|---|---|---|

| 2,3-Dichloroaniline | 1. Chloral hydrate, Hydroxylamine | This compound-2,3-dione |

| 2. H₂SO₄ |

Synthesis of Indolo[3,2-b]carbazole (B1211750) Derivatives

Indolo[3,2-b]carbazoles are a class of fused heterocyclic compounds with interesting photophysical and electronic properties. bhu.ac.innih.govrsc.orgbeilstein-journals.org The synthesis of these complex structures can be approached through various strategies, often involving the coupling and cyclization of indole precursors.

While a direct synthesis of indolo[3,2-b]carbazole derivatives starting from this compound was not explicitly found, a plausible synthetic route can be envisioned based on established methodologies. One such approach could involve the dimerization of a functionalized this compound derivative. For instance, the synthesis of 6-methylindolo[3,2-b]carbazole has been achieved through an oxidative coupling of indole with acetaldehyde. mdpi.com A similar strategy could potentially be applied to a suitably protected this compound.

Another potential route involves the palladium-catalyzed intramolecular C-H activation/C-N bond formation from a precursor containing two indole moieties. The synthesis of 2,8-disubstituted indolo[3,2-b]carbazoles has been reported, demonstrating the feasibility of introducing substituents onto the carbazole (B46965) framework. researchgate.net A dichlorinated indolo[3,2-b]carbazole could theoretically be synthesized from a dichlorinated bis-indole precursor.

Synthesis of other Dichloroindole-containing Compounds

The this compound scaffold can be utilized for the synthesis of a variety of other fused heterocyclic systems. Two notable examples are pyrazino[1,2-a]indoles and β-carbolines.

Pyrazino[1,2-a]indoles are tricyclic structures that can be synthesized by the cyclization of an N1-substituted indole bearing a suitable functional group at the C2 position. nih.govencyclopedia.pubmdpi.comresearchgate.net For instance, a this compound-2-carboxamide could be N-alkylated with a halo-ketone, followed by intramolecular cyclization to form a pyrazino[1,2-a]indol-1-one derivative. The specific reaction conditions would dictate the final structure and yield.

β-Carbolines (9H-pyrido[3,4-b]indoles) are another important class of indole alkaloids with a wide range of biological activities. ljmu.ac.uknih.govias.ac.inresearchgate.net The synthesis of β-carbolines often involves the Pictet-Spengler reaction, which is the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization. A 6,7-dichloro-tryptamine, which could be synthesized from this compound-3-carboxaldehyde, would be a key intermediate for accessing dichlorinated β-carbolines. The Bischler-Napieralski reaction is another common method for the synthesis of dihydro-β-carbolines, which can then be oxidized to the aromatic β-carboline.

| Compound Class | Key Intermediate from this compound | General Synthetic Strategy |

| Pyrazino[1,2-a]indoles | N-substituted-6,7-dichloro-1H-indole-2-carboxamide | Intramolecular cyclization |

| β-Carbolines | 6,7-Dichloro-tryptamine | Pictet-Spengler or Bischler-Napieralski reaction |

Reactivity and Reaction Mechanisms Involving 6,7 Dichloro 1h Indole

Mechanistic Studies of Reactions at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom (N-1) in the indole ring is a key site for chemical modifications. Reactions at this position, such as alkylation and acylation, are fundamental for the synthesis of diverse indole derivatives.

The N-H proton of indole is weakly acidic, and its deprotonation by a suitable base generates a nucleophilic indolide anion. This anion can then react with various electrophiles. For 6,7-dichloro-1H-indole, the electron-withdrawing nature of the two chlorine atoms is expected to increase the acidity of the N-H proton compared to unsubstituted indole, potentially facilitating its deprotonation.

N-Alkylation: The introduction of an alkyl group at the N-1 position is a common synthetic transformation. Mechanistically, this reaction typically proceeds via an SN2 pathway. The indole is first deprotonated with a base, such as sodium hydride (NaH), to form the corresponding sodium salt. This salt then acts as a nucleophile, attacking an alkyl halide to displace the halide and form the N-alkylated product. While specific studies on the N-alkylation of this compound are not extensively detailed in the surveyed literature, the general mechanism is expected to be followed.

N-Acylation: Similar to alkylation, N-acylation involves the introduction of an acyl group to the indole nitrogen. This is often achieved using acylating agents like acyl chlorides or anhydrides in the presence of a base. The reaction proceeds through a nucleophilic acyl substitution mechanism. The indolide anion attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to give the N-acylindole and a leaving group. nih.govclockss.org The increased acidity of the N-H bond in this compound should facilitate this reaction. Chemoselective N-acylation of indoles can also be achieved using thioesters as the acyl source. nih.gov

Detailed mechanistic studies and comparative reactivity data for the N-alkylation and N-acylation of this compound specifically are not widely available in the current scientific literature.

Electrophilic Aromatic Substitution on the Dichlorinated Indole Ring

Electrophilic aromatic substitution is a hallmark reaction of indole, typically occurring at the C-3 position of the pyrrole (B145914) ring due to its higher electron density. The presence of two electron-withdrawing chlorine atoms at the C-6 and C-7 positions of the benzene (B151609) ring in this compound is expected to deactivate the entire ring system towards electrophilic attack compared to unsubstituted indole. However, the pyrrole ring is anticipated to remain the more reactive site for electrophiles.

The regioselectivity of electrophilic substitution on the dichlorinated indole ring is governed by the electronic effects of the chlorine atoms and the inherent reactivity of the indole nucleus. The chlorine atoms, being ortho-para directing but deactivating, will primarily influence the reactivity of the benzene portion of the ring. For electrophilic attack on the pyrrole ring, the primary directing influence remains the nitrogen atom.

Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. organic-chemistry.orgmt.comnih.gov

Halogenation: Further halogenation of this compound would likely introduce a halogen atom at the C-3 position. Enzymatic halogenation has been explored for various indole derivatives, showcasing regiocontrol. nih.gov

Nitration: Nitration of indoles can be complex, often requiring mild conditions to avoid oxidation and polymerization. The reaction would be expected to yield 3-nitro-6,7-dichloro-1H-indole.

Sulfonation: Sulfonation of indoles can also occur at the C-3 position. For instance, this compound-3-sulfonyl chloride is a known derivative. chiralen.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation of indoles are well-established methods for C-C bond formation, predominantly at the C-3 position. organic-chemistry.orgmt.comnih.gov The reaction of this compound with a suitable electrophile in the presence of a Lewis acid would be expected to follow this pattern, though the deactivating effect of the chlorine atoms might necessitate harsher reaction conditions.

Specific mechanistic studies and detailed product distributions for electrophilic aromatic substitution reactions on this compound are not extensively documented in the available literature.

Nucleophilic Substitution at Halogenated Positions

The chlorine atoms at the C-6 and C-7 positions of this compound are attached to an aromatic ring and are generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups in the ortho or para positions. The indole ring itself is electron-rich, which further disfavors classical SNAr reactions.

However, transition metal-catalyzed cross-coupling reactions provide a powerful avenue for the functionalization of aryl halides. Reactions such as the Buchwald-Hartwig amination are widely used for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes:

Oxidative addition of the aryl halide (in this case, a chloro-substituted position of this compound) to a Pd(0) complex.

Formation of a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

While this reaction is broadly applicable to aryl halides, specific studies detailing the nucleophilic substitution at the C-6 or C-7 positions of this compound via Buchwald-Hartwig amination or other cross-coupling reactions are not readily found in the surveyed literature. The relative reactivity of the C-6 and C-7 chlorine atoms in such reactions would be an interesting area for investigation.

Cyclization Reactions and Annulation Strategies

Indole derivatives are valuable precursors for the synthesis of more complex heterocyclic systems, such as carbazoles. Various cyclization and annulation strategies have been developed to construct additional rings onto the indole framework. rsc.orgchim.itrsc.orgorganic-chemistry.org

One notable reaction is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgnrochemistry.com A tryptamine (B22526) derivative (which can be synthesized from an indole) can undergo this reaction to form a β-carboline. While theoretically applicable, the use of a 6,7-dichlorotryptamine derivative in a Pictet-Spengler reaction has not been specifically detailed in the reviewed literature. The mechanism involves the formation of an iminium ion, which then undergoes electrophilic attack by the electron-rich C-3 position of the indole ring to form a spiro intermediate, followed by rearrangement to the final product. wikipedia.orgnrochemistry.com

Transition metal-catalyzed C-H activation and annulation is another powerful strategy for synthesizing carbazoles from indoles. nih.govpkusz.edu.cn These methods often involve the formation of a new six-membered ring by creating C-C and C-N bonds.

While these cyclization and annulation strategies are well-established for the indole scaffold in general, specific examples and mechanistic studies involving this compound as the starting material are scarce in the available scientific literature. The electronic and steric effects of the two chlorine atoms would likely influence the feasibility and outcome of such reactions.

Advanced Spectroscopic and Computational Characterization of 6,7 Dichloro 1h Indole and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 6,7-Dichloro-1H-indole, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display signals corresponding to the five protons on the indole (B1671886) ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic ring currents. The expected signals would be for the N-H proton and the four protons on the pyrrole (B145914) and benzene (B151609) rings. The N-H proton typically appears as a broad singlet at a downfield chemical shift. The protons on the benzene ring (H-4 and H-5) and the pyrrole ring (H-2 and H-3) would show characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. clockss.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the eight carbon atoms of the this compound skeleton. The positions of the carbon signals are significantly affected by the attached chlorine atoms. The two carbons directly bonded to chlorine (C-6 and C-7) are expected to show signals at chemical shifts distinct from the other carbons in the benzene portion of the molecule. clockss.org

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-H | Broad singlet, > 8.0 | - |

| C-2/H-2 | Doublet of doublets | ~125 |

| C-3/H-3 | Doublet of doublets | ~102 |

| C-3a | - | ~128 |

| C-4/H-4 | Doublet | ~121 |

| C-5/H-5 | Doublet | ~120 |

| C-6 | - | Shifted by Cl substituent |

| C-7 | - | Shifted by Cl substituent |

| C-7a | - | ~136 |

Note: The table presents estimated chemical shifts based on the parent indole structure. Actual experimental values may vary.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₈H₅Cl₂N), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. nih.gov A key feature would be the isotopic pattern of the molecular ion, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The presence of two chlorine atoms results in a characteristic cluster of peaks (M, M+2, M+4) with a specific intensity ratio (approximately 9:6:1), confirming the presence of two chlorine atoms in the molecule.

Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner. The fragmentation of the indole core is well-documented and often involves the loss of hydrogen cyanide (HCN). scirp.org The fragmentation pattern of this compound would be expected to show ions resulting from the loss of chlorine atoms and/or HCl, in addition to the characteristic indole ring fragmentation. nih.gov

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N |

| Molecular Weight | 186.03 g/mol nih.gov |

| Monoisotopic Mass | 184.9799 Da nih.gov |

| Expected Key Fragments | [M-Cl]⁺, [M-HCl]⁺, [M-HCN]⁺ |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature is typically the N-H stretching vibration of the indole ring, which appears as a sharp peak in the region of 3400-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The stretching vibrations of the aromatic C=C bonds in the indole ring give rise to a series of sharp absorptions in the 1450-1620 cm⁻¹ region. The presence of the C-Cl bonds would be indicated by strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1620 |

| C-N Stretch | 1200 - 1350 |

| C-Cl Stretch | < 800 |

Note: This table lists expected absorption ranges for the key functional groups.

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal the exact three-dimensional arrangement of atoms in the crystal lattice.

This technique would confirm the planarity of the indole ring system and provide precise data on how the two chlorine atoms affect the geometry of the benzene ring. Furthermore, it would elucidate the crystal packing, showing intermolecular interactions such as hydrogen bonding involving the N-H group and potential π-π stacking between the aromatic rings. researchgate.net While crystallographic data for closely related structures like 4,7-dichloro-1H-indole-2,3-dione are available, specific data for this compound is not present in the consulted sources. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory, serve as a powerful complement to experimental spectroscopic techniques.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to predict a variety of properties before a compound is even synthesized, or to help interpret experimental data. nih.gov

DFT calculations can provide an optimized molecular geometry, yielding theoretical bond lengths and angles that can be compared with X-ray crystallography data. Furthermore, DFT can be used to predict spectroscopic properties. researchgate.net For instance, the calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. Similarly, theoretical predictions of ¹H and ¹³C NMR chemical shifts have become a standard tool to assist in the structural elucidation of complex organic molecules, helping to resolve ambiguities in spectral assignments. mdpi.com Such theoretical studies on indole and its derivatives have shown good agreement between calculated and experimental values. nih.gov

In Silico Molecular Modeling and Simulations (e.g., for ligand-receptor interactions)

In silico molecular modeling is a cornerstone of modern drug discovery, enabling the prediction and analysis of interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein receptor. nih.govunibs.it This process, known as molecular docking, uses algorithms to predict the preferred orientation and binding affinity of a ligand to a receptor. nih.gov

For indole derivatives, molecular docking studies have been instrumental in identifying key interactions within receptor binding sites. The indole scaffold can penetrate deep into hydrophobic pockets of receptors, while the substituent groups dictate the specificity and strength of the binding. nih.gov In the case of this compound, the chlorine atoms at positions 6 and 7 are of particular interest. These halogen atoms can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the receptor's amino acid residues. nih.gov This interaction can significantly influence the binding orientation and affinity.

Molecular docking simulations for derivatives of this compound would involve:

Preparation of the Ligand and Receptor: Building a 3D model of the indole derivative and obtaining the 3D structure of the target receptor, often from a protein data bank.

Docking Simulation: Using software like AutoDock to place the ligand into the receptor's active site in various conformations. nih.gov

Scoring and Analysis: Evaluating the binding poses based on scoring functions that estimate the binding free energy. The poses with the lowest energy are considered the most likely.

These simulations can reveal crucial interactions, such as hydrogen bonds formed by the indole N-H group and hydrophobic interactions involving the aromatic rings. nih.gov For instance, studies on similar chlorinated indole derivatives have shown that the chlorine atom can form a halogen bond with the side chain of residues like asparagine. nih.gov

Table 1: Potential Ligand-Receptor Interactions for this compound Derivatives

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond | Indole N-H | Aspartate, Serine, Threonine |

| Halogen Bond | Chlorine atoms at C6 and C7 | Asparagine, Serine, Threonine |

| Hydrophobic | Indole aromatic rings | Phenylalanine, Tryptophan, Leucine |

| π-π Stacking | Indole aromatic rings | Phenylalanine, Tryptophan, Tyrosine |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (CoMFA) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating various molecular descriptors, such as:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.govnih.gov In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point. jmaterenvironsci.com The resulting fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). jmaterenvironsci.com

The results of a CoMFA study are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov For example, a contour map might show that a bulky, electropositive substituent at a specific position on the indole ring is favorable for activity. Such insights are invaluable for the rational design of more potent derivatives of this compound. nih.govsemanticscholar.org

Table 2: Example of Statistical Parameters for a 3D-QSAR (CoMFA) Model of Indole Derivatives

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.643 | Indicates the internal predictive ability of the model. nih.gov |

| r² (non-cross-validated r²) | 0.939 | Measures the goodness of fit of the model to the training data. nih.gov |

| Predictive r² (for test set) | 0.604 | Assesses the model's ability to predict the activity of an external set of compounds. nih.gov |

| Number of Components | 4 | The optimal number of latent variables used in the PLS analysis. jmaterenvironsci.com |

Molecular Dynamics Simulations (e.g., for protein-ligand complexes)

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for understanding the stability of a protein-ligand complex and the conformational changes that may occur upon binding. mdpi.com

For a complex of a this compound derivative and its target receptor, an MD simulation would typically be performed for several nanoseconds or even microseconds. The simulation provides detailed information on:

Stability of the complex: By calculating the root-mean-square deviation (RMSD) of the protein and ligand over time. A stable RMSD suggests a stable binding mode. mdpi.com

Flexibility of the system: By analyzing the root-mean-square fluctuation (RMSF) of individual amino acid residues, which can identify flexible regions of the protein.

Key interactions: By monitoring the persistence of hydrogen bonds, halogen bonds, and other non-covalent interactions throughout the simulation. nih.gov

MD simulations can validate the binding poses predicted by molecular docking and provide a more accurate estimation of the binding affinity. nih.gov They can also reveal the role of water molecules in mediating the interaction between the ligand and the receptor. nih.gov

Analysis of Chemical Stability and Charge Transport (HOMO-LUMO)

The chemical stability and electronic properties of a molecule can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmdpi.com A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.com

For this compound, the HOMO-LUMO gap can be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.net This analysis can help predict its stability and potential for use in electronic applications, as the HOMO-LUMO gap is also related to the electrical transport properties of a molecule. researchgate.netnih.gov The distribution of the HOMO and LUMO across the molecule can also indicate the regions most likely to be involved in electron transfer processes. researchgate.net

Table 3: Calculated Quantum Chemical Parameters for Indole Isomers

| Parameter | Indole | Isoindole | Indolizine |

| HOMO Energy (eV) | -5.75 | -7.35 | -7.49 |

| LUMO Energy (eV) | -0.13 | -1.75 | -1.79 |

| HOMO-LUMO Gap (eV) | 5.62 | 5.60 | 5.70 |

| Chemical Hardness (η) | 2.81 | 2.80 | 2.85 |

| Chemical Potential (μ) | -2.94 | -4.55 | -4.64 |

Note: Data presented is illustrative for indole isomers and specific values for this compound would require dedicated DFT calculations.

Non-Linear Optic Properties (NLO) and Molecular Electrostatic Potential (MEP) Analysis

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. azimuth-corp.com The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. These properties are governed by the molecule's polarizability and hyperpolarizability. researchgate.net Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO responses. researchgate.net Computational studies on indole derivatives have shown that they can possess good NLO properties, and the introduction of substituents can further enhance these properties. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgrsc.org The MEP is plotted as a 3D map of electrostatic potential onto the electron density surface. rsc.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Biological and Pharmacological Research Applications of 6,7 Dichloro 1h Indole Derivatives

Modulation of Ion Channels and Receptors

The 6,7-dichloro-1H-indole scaffold is a key component of compounds that modulate the activity of critical ion channels and receptors involved in cellular signaling and excitability.

One of the most well-characterized derivatives is NS309 (this compound-2,3-dione 3-oxime), which functions as a potent positive allosteric modulator (PAM) of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. nih.gov These channels are gated by intracellular calcium via the protein calmodulin and play crucial roles in regulating membrane potential. researchgate.netnih.gov

NS309 enhances the activity of KCa2 and KCa3.1 channels by increasing their sensitivity to calcium ions (Ca²⁺). This potentiation of channel activity occurs without direct channel opening in the absence of calcium, which is characteristic of a positive gating modulator. nih.gov The compound shows no significant activity at large-conductance (BK) channels, indicating a degree of selectivity. The potency of NS309 is notably high, particularly for KCa3.1 channels, making it a valuable pharmacological tool for studying the physiological roles of these channels. nih.govku.dk Compared to earlier KCa channel activators, NS309 demonstrates significantly higher potency. For instance, it is reported to be at least 1000 times more potent than 1-EBIO and at least 30 times more potent than DC-EBIO on the same cells. ku.dk

| Compound | Target Channel(s) | Reported EC₅₀ |

|---|---|---|

| NS309 | KCa3.1 | ~10-20 nM nih.gov |

| NS309 | KCa2 channels | ~600 nM nih.gov |

| SKA-31 | KCa3.1 | ~260 nM nih.gov |

| 1-EBIO | KCa3.1 | ~30 µM nih.gov |

The molecular mechanism of NS309 has been a subject of detailed investigation. Recent studies have elucidated its specific binding site on the KCa3.1 channel complex. It is now understood that NS309 binds at the interface between the S4-S5 linker of the KCa3.1 channel protein and the N-lobe of the constitutively associated calmodulin (CaM). nih.gov This finding corrected earlier hypotheses based on crystallization artifacts which had suggested a different location. nih.gov

By binding to this site, NS309 acts as a stabilizing force within the channel's gating machinery. nih.gov Molecular dynamic simulations suggest that the compound's presence facilitates the conformational changes required for channel opening, thereby increasing the open probability of the inner hydrophobic gate. nih.gov This stabilization lowers the energy barrier for calcium-dependent activation, explaining the observed increase in the channel's sensitivity to Ca²⁺.

The primary effect of NS309 on KCa3.1 channels is a profound modification of their calcium-dependent gating. nih.gov In inside-out patch-clamp experiments, the application of 10 µM NS309 caused a significant leftward shift in the Ca²⁺ concentration-response curve, decreasing the calcium EC₅₀ (the concentration of calcium required to elicit a half-maximal response) from 430 nM to just 31 nM. nih.gov

This dramatic increase in calcium sensitivity means that the channels can be activated at much lower intracellular calcium concentrations. Furthermore, research has shown that NS309 can elicit a greater maximal response than even saturating concentrations of intracellular calcium, leading to its classification as a "superagonist" for the KCa3.1 channel. nih.gov This superagonistic activity underscores its powerful effect as a gating modulator.

A review of published scientific literature did not yield information on this compound derivatives acting as antagonists at the glycine (B1666218) co-agonist site of the N-methyl-d-aspartate (NMDA) receptor. While various other chemical structures, such as quinoline (B57606) and quinoxaline (B1680401) derivatives, are known to antagonize this site, this specific activity has not been documented for the this compound scaffold in the available research. nih.gov

Anticancer and Antitumor Activity

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and has been incorporated into numerous anticancer agents targeting a variety of mechanisms, including kinase inhibition. bohrium.comnih.gov

Haspin, a divergent protein kinase that plays a crucial role in regulating mitosis, has emerged as a promising target for cancer therapy. acs.org Recent drug discovery efforts have focused on developing potent and selective Haspin inhibitors, leading to the characterization of a new class of substituted indole derivatives. acs.org

EGFR/CDK2 Dual Inhibitors

The development of dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) represents a promising strategy in cancer therapy. A series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized as potential dual-targeted antiproliferative agents. nih.gov In vitro evaluation against a panel of cancer cell lines revealed significant cytotoxic activity. nih.gov

Further investigation into their mechanism of action showed that the most potent compounds exhibited inhibitory activity against both EGFR and CDK2. For instance, certain derivatives displayed IC50 values for EGFR inhibition in the range of 85 nM to 124 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov The dual inhibitory action of these indole derivatives underscores their potential as effective anticancer agents. nih.gov

| Compound | Mean GI50 (nM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |

|---|---|---|---|

| 5g | 55 | Not Reported | 33 ± 04 |

| 5i | 49 | Not Reported | Not Reported |

| 5j | 37 | Not Reported | Not Reported |

| 5c | Not Reported | 85 - 124 | 46 ± 05 |

| Erlotinib (Reference) | 33 | 80 | Not Reported |

Activity against Leukemic Tumor Cell Proliferation

Research into a class of 6,7-annulated-4-substituted indole compounds has demonstrated their potential in combating leukemic tumor cell proliferation. A study involving sixty-six novel compounds from this class revealed that most inhibited the metabolic activity of murine L1210 leukemia cells in a time- and concentration-dependent manner. nih.gov

Of the compounds tested, nine were potent enough to inhibit L1210 tumor cell proliferation by 50% in the low-micromolar range after two days (IC50: 4.5-20.4 μM) and four days (IC50: 0.5-4.0 μM) of culture. nih.gov These antiproliferative compounds were found to induce DNA cleavage in the leukemic cells, suggesting the activation of an apoptotic pathway. nih.gov Further investigation showed a time-dependent increase in caspase-3 activity, a key enzyme in apoptosis. nih.gov These findings highlight the potential of 6,7-annulated indole derivatives as antitumor agents for leukemia. nih.gov

| Compound Class | Cell Line | IC50 at 2 days (μM) | IC50 at 4 days (μM) |

|---|---|---|---|

| 6,7-annulated-4-substituted indoles (9 potent compounds) | L1210 | 4.5-20.4 | 0.5-4.0 |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors have emerged as a significant class of anticancer agents. nih.gov Indole derivatives have been explored for their potential as HDAC inhibitors. A series of indole derivatives were designed and synthesized to act as dual inhibitors of HDAC and BRD4, both of which are considered potent targets in cancer therapy. nih.gov

Many of the synthesized compounds demonstrated potent HDAC inhibitory activity. nih.gov For example, one of the most potent compounds, 19f, exhibited an IC50 value of 5 nM against HDAC3. nih.gov This compound also showed a BRD4 inhibition rate of 88% at a concentration of 10 μM. nih.gov Western blot analysis confirmed that this dual inhibitor could up-regulate the expression of acetylated histone H3 (Ac-H3) and reduce the expression of the oncoprotein c-Myc, indicating its potential for further investigation as an anti-leukemia agent. nih.gov

| Compound | HDAC3 IC50 (nM) | BRD4 Inhibition at 10 μM (%) |

|---|---|---|

| 19f | 5 | 88 |

Antimicrobial and Antifungal Investigations

Antibacterial Activity

The indole nucleus is a key structural component in a variety of compounds exhibiting antibacterial properties. nih.gov The introduction of halogen substituents on the indole ring has been shown to enhance antibacterial activity. nih.gov While specific studies on this compound are limited, research on related halogenated indoles, such as 6-chloro-7-fluoro-1H-indole, suggests potential for antibacterial applications. smolecule.com

Synthetic indole derivatives have been shown to be effective against multidrug-resistant Gram-positive bacteria. nih.gov For instance, the compound SMJ-2 was found to inhibit the respiratory metabolism of these bacteria, preventing the development of drug resistance in vitro. nih.gov This compound was also effective in eradicating pre-formed biofilms and persister cells, demonstrating its potential as a robust antibacterial agent. nih.gov

Antifungal Properties (e.g., 6-methoxy-1H-indole-2-carboxylic acid as a related antifungal metabolite)

Indole derivatives have also been investigated for their antifungal properties. nih.gov While research specifically on this compound is not widely available, other substituted indoles have shown promising results. For example, 1H-indole-4,7-diones have demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.net

A notable example of a related antifungal metabolite is 6-methoxy-1H-indole-2-carboxylic acid. The structure-activity relationship studies of various indole derivatives indicate that the indole ring is an essential moiety for antifungal activity. nih.gov This suggests that the core indole structure, including halogenated derivatives, could serve as a valuable framework for the development of new antifungal agents. nih.gov

Anti-inflammatory Properties

Indole derivatives have a well-established role in the development of anti-inflammatory agents, with indomethacin (B1671933) being a classic example. chemrxiv.org Research has explored various indole derivatives for their ability to modulate inflammatory pathways. For instance, certain indole-imidazolidine derivatives have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. nih.gov

In another study, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.govrsc.org Several of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. nih.govrsc.org One of the most potent compounds, 13b, exhibited IC50 values of 10.992 μM for NO inhibition, 2.294 μM for IL-6 inhibition, and 12.901 μM for TNF-α inhibition, highlighting the potential of indole-based compounds in the development of new anti-inflammatory drugs. nih.gov

| Compound | NO IC50 (μM) | IL-6 IC50 (μM) | TNF-α IC50 (μM) |

|---|---|---|---|

| 13b | 10.992 | 2.294 | 12.901 |

| 13d | 19.969 | 4.715 | 22.044 |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry of this compound Derivatives

Influence of Substituents on Biological Activity

The biological activity of dichloro-indole derivatives can be significantly modulated by the nature and position of various substituents on the indole ring. The electron-withdrawing properties of the two chlorine atoms at the 6- and 7-positions establish a specific electronic environment, and further modifications at other positions can fine-tune the molecule's interaction with biological targets.

Studies on analogous dichloro-indole structures, such as 4,6-dichloro-1H-indole derivatives investigated as cysteinyl-leukotriene 1 (CysLT1) receptor antagonists, provide valuable insights into these relationships. In this context, modifications at the C2 and C3 positions of the indole core have been systematically explored. For instance, the presence of a carboxylic acid group at the C2 position was found to be essential for antagonist activity. nih.govresearchgate.net Removal of this group leads to a significant loss of potency, indicating its critical role in binding to the receptor. researchgate.net

Furthermore, the nature of the substituent at the C3 position dramatically influences activity. The introduction of a hydrophobic (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group was identified as a key feature for potent CysLT1 antagonism. nih.govresearchgate.net The stereochemistry of this substituent is also vital; for example, reducing the α,β-unsaturated double bond in the side chain at position 3 resulted in a 4- to 6-fold decrease in potency against the CysLT1 receptor, highlighting the importance of a rigid conformation for optimal receptor interaction. nih.gov

The substitution pattern on the indole ring itself is a key determinant of activity. While direct SAR studies on the 6,7-dichloro isomer are limited in publicly available literature, research on other halogenated indoles shows clear trends. For example, in the development of CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. nih.gov Moreover, the position of these halogen substituents is critical; substitutions at the 4-position of the indole ring were generally the least favorable for activity. nih.gov This suggests that the specific placement of the two chlorine atoms in the this compound scaffold is likely a significant factor in its biological activity profile.

| Compound Modification | Target | Effect on Biological Activity | Reference |

| Removal of C2-carboxylic acid group | CysLT1 Receptor | Elimination of antagonist activity | researchgate.net |

| Reduction of C3 side-chain double bond | CysLT1 Receptor | 4- to 6-fold decrease in potency | nih.gov |

| Substitution at C4-position | CysLT1 Receptor | Least favorable for activity | nih.gov |

| Fluorine vs. Chlorine substitution | CysLT1 Receptor | Fluorine substitution led to higher potency | nih.gov |

Correlation of Chemical Features with Pharmacological Potency

The pharmacological potency of this compound derivatives is directly correlated with specific chemical and structural features that govern their interaction with biological targets. These features include the electronic properties of the scaffold, the three-dimensional shape of the molecule, and the presence of key functional groups capable of forming specific bonds.

In the pursuit of potent CysLT1 antagonists based on a 4,6-dichloro-1H-indole-2-carboxylic acid core, researchers identified a derivative, 17k , as a highly potent and selective antagonist with an IC50 value of 0.0059 µM for CysLT1. nih.gov This high potency was attributed to the optimal combination of several chemical features. The indole-2-carboxylic acid moiety was essential, likely acting as a key binding group that chelates with metal ions or forms hydrogen bonds in the receptor's active site. mdpi.com

The hydrophobic (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group attached at the C3 position provides the necessary bulk and lipophilicity to occupy a hydrophobic pocket within the receptor. The planarity and rigidity conferred by the double bond in this side chain are crucial for maintaining the correct orientation for binding, as demonstrated by the loss of potency upon its reduction. nih.gov

The table below presents data from a study on 4,6-dichloro-1H-indole-2-carboxylic acid derivatives, illustrating the correlation between structural modifications and pharmacological potency against the CysLT1 receptor. The initial hit compound 1 showed micromolar activity. Modifications, such as the introduction of a more complex side chain in compound 17b , significantly improved potency. Further optimization, including the addition of a methoxy (B1213986) group at the 7-position (as in compound 17k , which is not a dichloro derivative but illustrates the principle), led to a dramatic increase in potency, demonstrating the profound impact of subtle chemical changes. nih.gov

| Compound | Modifications from Initial Hit (Compound 1) | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |

| 1 | 4,6-dichloro-1H-indole-2-carboxylic acid core | 0.66 | >20 | nih.govresearchgate.net |

| 17b | Modified C3 side chain | 0.024 | >20 | nih.gov |

| 19b | C3 side chain double bond reduced (Saturated) | 0.093 | >20 | nih.gov |

| 21b | C3 side chain triple bond (Alkyne) | 0.15 | >20 | nih.gov |

These findings underscore that the potent pharmacological activity of dichloro-indole derivatives is not merely a result of the core scaffold but arises from a synergistic combination of the electronic effects of the chlorine atoms, the precise positioning of key functional groups like the C2-carboxylic acid, and the optimized hydrophobic interactions of substituents at other positions.

Future Research Directions and Therapeutic Potential

Development of Novel Indole (B1671886) Derivatives with Enhanced Specificity and Efficacy

The indole nucleus is a privileged structure in medicinal chemistry, and the development of novel derivatives from the 6,7-dichloro-1H-indole core is a primary avenue for future research. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic profiles.

One promising strategy involves the modular assembly of complex indole alkaloids from simple building blocks, which allows for the rapid generation of structurally diverse libraries. nih.gov This approach could be adapted to synthesize a wide range of this compound derivatives, facilitating the exploration of structure-activity relationships (SAR). nih.gov Systematic variations of substituents on the indole molecule are crucial to understanding how chemical modifications influence biological activity. frontiersin.org For instance, research on other substituted indoles has shown that modifications at various positions can lead to highly potent and selective agents, such as CysLT1 antagonists derived from a 4,6-dichloro-1H-indole-2-carboxylate core. nih.gov

Furthermore, multicomponent reactions offer an efficient method for synthesizing polysubstituted indole derivatives, such as spirooxindoles, in high yields from simple precursors. nih.gov Applying such efficient synthetic routes to the this compound scaffold could accelerate the discovery of lead compounds. nih.gov The synthesis of novel hybrids, for example by linking the indole ring with other pharmacologically active moieties, is another strategy to develop compounds with potent antitumor activities. dntb.gov.ua Through these synthetic explorations, the aim is to identify derivatives that exhibit high efficacy against specific biological targets while minimizing off-target effects.

Exploration of New Biological Targets and Mechanisms of Action

While the full biological profile of this compound is still under investigation, related annulated indole compounds have demonstrated interesting antitumor effects. nih.gov Future research should focus on elucidating the precise molecular targets and mechanisms through which these compounds exert their effects.

Studies on synthetic 6,7-annulated-4-substituted indoles have shown that they can inhibit tumor cell proliferation by disrupting mitosis and blocking cytokinesis. nih.gov These findings suggest that the microtubule network or other components of the cell division machinery could be key targets. Further investigation is needed to identify the specific proteins involved and to determine if this compound derivatives share this mechanism. The concentration-dependent efficacy of these compounds suggests that their biological activity is a function of both dose and duration of action. nih.gov

Beyond cancer, the broad bioactivity of the indole core suggests that this compound derivatives could have applications in other therapeutic areas. For example, various indole derivatives have shown potential as CysLT1 antagonists for inflammatory conditions, and others exhibit antioxidant, antibacterial, and anti-inflammatory properties. nih.govnih.gov A comprehensive screening of this compound and its derivatives against a wide panel of biological targets could uncover novel therapeutic opportunities. Identifying these new targets and understanding their mechanisms of action will be critical for advancing these compounds in drug development. nih.gov

Integration of Computational and Experimental Approaches for Drug Design

The synergy between computational and experimental methods has revolutionized modern drug discovery and offers a powerful paradigm for developing drugs based on the this compound scaffold. openmedicinalchemistryjournal.comjddhs.com Computer-aided drug design (CADD) can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost associated with traditional screening methods. nih.govbeilstein-journals.org

Structure-based drug design (SBDD) techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict how derivatives of this compound bind to specific protein targets. frontiersin.orgjddhs.com These methods rely on the three-dimensional structure of the target protein to guide the design of molecules with high binding affinity and specificity. beilstein-journals.org When a target's structure is unknown, ligand-based approaches like pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be used to build models based on the properties of known active molecules. jddhs.comnih.gov

Virtual screening of large chemical libraries is another key computational tool that can filter vast numbers of compounds to identify those most likely to be active against a target of interest. openmedicinalchemistryjournal.com The hits identified through these in silico methods can then be prioritized for experimental validation, creating a more efficient workflow. frontiersin.orgjddhs.com This iterative cycle of computational prediction followed by experimental testing is essential for refining lead compounds, improving their potency, and optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. frontiersin.orgnih.gov

Clinical Translational Prospects of this compound Based Compounds

Translating promising preclinical candidates based on the this compound scaffold into clinical use is the ultimate goal. The journey from laboratory discovery to a marketed drug is long and complex, requiring rigorous evaluation of a compound's safety and efficacy.

Initial in vitro studies on related compounds have demonstrated antiproliferative activity against tumor cells, providing a foundation for further preclinical development. researchgate.net The next steps would involve assessing the efficacy of lead compounds in animal models of disease, which is crucial for establishing proof-of-concept and for understanding the compound's behavior in a whole organism. These in vivo studies provide essential data on pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).

Before a compound can be tested in humans, extensive toxicology and safety pharmacology studies must be conducted to identify any potential adverse effects. If a compound demonstrates a favorable safety profile and significant efficacy in preclinical models, an Investigational New Drug (IND) application can be filed with regulatory authorities to initiate clinical trials. The clinical trial process proceeds through several phases, starting with small studies in healthy volunteers to assess safety (Phase I), followed by larger studies in patients to evaluate efficacy and further assess safety (Phase II and III). The successful navigation of this pathway depends on a compound possessing a clear therapeutic advantage and an acceptable safety margin.

Addressing Challenges in Synthetic Accessibility and Scalability for Pharmaceutical Applications

For any promising drug candidate to be viable for pharmaceutical development, its synthesis must be practical, cost-effective, and scalable. While many novel indole derivatives can be created at the laboratory bench, developing a synthetic route that can produce kilograms or even tons of the active pharmaceutical ingredient (API) presents a significant challenge.

The synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate, a related compound, involves a multi-step process including a Japp–Klingemann condensation and a Fischer indole synthesis. nih.gov Optimizing each step in such a sequence for yield, purity, and safety is critical for large-scale production. The process must be transferable from a research laboratory to a manufacturing plant, avoiding the use of hazardous reagents or extreme reaction conditions where possible. Ultimately, the synthetic route must be economically feasible to ensure that the final drug product can be made accessible to patients.

Q & A

Q. What are the established synthetic routes for 6,7-Dichloro-1H-indole, and what factors influence reaction yields?

- Methodological Answer : The synthesis of this compound typically involves halogenation of indole precursors. Key routes include:

- Electrophilic substitution : Chlorination of indole derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (e.g., 0–25°C) .

- Multicomponent reactions : Combining indole scaffolds with chlorinating agents in PEG-400/DMF solvent systems, as demonstrated in analogous indole syntheses .

Factors affecting yields: - Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography.

- Catalyst selection : Copper(I) iodide (CuI) improves regioselectivity in heterocyclic substitutions .

- Temperature control : Excessive heat can lead to over-chlorination or decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substitution patterns. For example, aromatic protons in 6,7-dichloro derivatives exhibit deshielding (~δ 7.2–7.8 ppm) due to electron-withdrawing Cl groups .

- 19F NMR (if fluorinated analogs are synthesized): Detects fluorine substituents at δ -110 to -120 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with chlorine isotopes (³⁵Cl/³⁷Cl) providing a distinct isotopic signature .

- X-ray crystallography : Resolves crystal packing and dihedral angles, particularly for derivatives with bulky substituents .

Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?

- Methodological Answer :

- Enzyme inhibition assays : For bacterial targets (e.g., streptococcal hyaluronidase), use fluorometric or colorimetric assays with IC₅₀ determination. Derivatives like compound 157 and 163 showed moderate SagHyal4755 inhibition at 50–100 µM .

- Cytotoxicity profiling : Screen against mammalian cell lines (e.g., HEK293) using MTT assays to establish selectivity indices.

- Dose-response curves : Use ≥3 replicates per concentration to ensure statistical validity (p<0.05 via ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activity data for this compound derivatives against bacterial enzymes?

- Methodological Answer : Contradictions often arise from:

- Substituent positioning : Derivatives with N-benzyl groups (e.g., 104 , 136 ) show enhanced activity compared to unsubstituted analogs due to improved enzyme binding .

- Assay conditions : Variations in pH (optimal range: 6.5–7.5), ionic strength, or substrate concentration (e.g., hyaluronic acid at 0.1–1 mg/mL) significantly alter IC₅₀ values .

Resolution strategies : - Standardize assay protocols across labs (e.g., buffer composition, enzyme purity).

- Perform molecular docking to identify binding site interactions and validate with mutagenesis studies.

Q. What computational strategies are employed to optimize the structure-activity relationship (SAR) of this compound-based inhibitors?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Predict binding modes to SagHyal4755’s active site, focusing on hydrophobic pockets accommodating chlorine substituents .

- QSAR modeling : Use descriptors like ClogP (lipophilicity) and Hammett constants (σ) to correlate electronic effects with bioactivity. For example, higher ClogP (>3) correlates with improved membrane permeability but may reduce solubility .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify critical residues (e.g., Arg278, Asp349) for hydrogen bonding .

Q. What considerations are critical when designing in vivo pharmacokinetic studies for this compound derivatives?

- Methodological Answer :

- Bioavailability optimization : Introduce hydrophilic groups (e.g., carboxylic acids) to improve aqueous solubility, which is often limited by the dichloroindole core’s hydrophobicity .

- Metabolic stability : Screen for CYP450-mediated degradation using liver microsome assays. Methyl or cyclopropyl substituents can block oxidative metabolism .

- Toxicokinetics : Monitor plasma half-life (t₁/₂) and tissue distribution in rodent models, prioritizing derivatives with t₁/₂ >4 hours and low accumulation in non-target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations